molecular formula C46H64N14O14 B3028734 Experimental Allergic Encephalitogenic Peptide (human) CAS No. 29705-92-8

Experimental Allergic Encephalitogenic Peptide (human)

Cat. No. B3028734
CAS RN: 29705-92-8
M. Wt: 1037.1 g/mol
InChI Key: PMYPSYZBJKQBOS-RNQSNQQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Experimental Allergic Encephalitogenic Peptide (human) , also known as EAE peptide , is a synthetic peptide used in scientific research. It plays a crucial role in inducing encephalomyelitis (inflammation of the brain and spinal cord) in guinea pigs . This peptide has been studied extensively due to its relevance in autoimmune diseases and neuroinflammatory processes.

Scientific Research Applications

Modulating Autoreactive T Cells

Experimental allergic encephalomyelitis (EAE) is an autoimmune disease of the central nervous system, and research has shown that vaccination with synthetic peptides corresponding to certain regions of the T cell receptor (TCR) can render rats resistant to EAE. These peptides target the TCR's idiotypic determinants, suggesting a potential therapeutic approach for modulating autoreactive T cells in autoimmune diseases (Howell et al., 1989).

Antigen-Specific Therapy

In another study, the administration of soluble major histocompatibility complex (MHC) class II molecules, complexed with encephalitogenic peptides, to mice showed effectiveness in preventing EAE. This method specifically inactivates autoantigen-reactive T cells, offering a highly specific therapeutic approach for autoimmune diseases when the autoantigen and MHC restricting elements are known (Sharma et al., 1991).

Identifying Encephalitogenic Determinants

Research has identified specific peptide regions of myelin basic protein (MBP) that induce EAE. For example, in SJL/J mice, EAE is mediated by T helper cells directed against certain amino acid sequences within MBP. Identifying these minimal T cell epitopes aids in understanding the antigen-specific T helper cell-mediated autoimmune disease mechanism (Kono et al., 1988).

T-Cell Receptor Peptide Immunization

Immunization with T-cell receptor peptides can modulate the disease course of EAE. Although some studies show that such immunization can suppress encephalitogenic effector cells, others report enhanced disease or prolonged neurological deficits. These findings underline the complex nature of immunization strategies in autoimmune diseases (Desquenne-Clark et al., 1991).

Exploring Molecular Mimicry

The concept of molecular mimicry, where viral proteins share amino acid sequences with host proteins, has been investigated in EAE. For example, sequence homology between a viral peptide and the encephalitogenic site of rabbit MBP indicates that viral infection may trigger an autoimmune response, offering insights into potential mechanisms of autoimmunity (Fujinami & Oldstone, 1985).

Investigating Antigenic Determinants in Humans

Assessment of antigenic determinants of MBP recognized by human T cells has been conducted using synthetic peptides. This research helps in understanding the immunogenic regions of MBP in humans and aids in developing therapeutic strategies for demyelinating disorders (Burns et al., 1991).

properties

IUPAC Name

(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYPSYZBJKQBOS-RNQSNQQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N14O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1037.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Experimental Allergic Encephalitogenic Peptide (human)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 2
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 3
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 4
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 5
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 6
Experimental Allergic Encephalitogenic Peptide (human)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.